N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a hydrazide-hydrazone derivative featuring a pyrazole core substituted with a methyl group at position 3 and a 4-fluorophenyl ethylidene moiety at the carbohydrazide position. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C13H13FN4O |
|---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13FN4O/c1-8-7-12(17-15-8)13(19)18-16-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,17)(H,18,19)/b16-9+ |
InChI Key |
QGYVBUPVHYYKJY-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen Substitution: Fluorine vs. Chlorine/Bromine
- The additional 4-[(4-methylbenzyl)oxy]phenyl substituent introduces steric bulk, which may reduce solubility but enhance target selectivity.
Compound C : N'-[(1E)-1-(4-Bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide ()
Key Finding : Fluorine in Compound A provides a balance between electronegativity and steric effects, optimizing membrane permeability compared to bulkier halogens .
Hydroxyl and Methoxy Substituents
Compound D : N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide ()
- The 4-hydroxyphenyl group enables hydrogen bonding with biological targets, enhancing binding affinity but increasing susceptibility to metabolic oxidation.
- Thienyl substituents introduce sulfur-based interactions, which are absent in Compound A .
Compound E : N′-[(E)-(4-Methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide ()
- Methoxy groups improve solubility but reduce metabolic stability due to demethylation pathways.
Key Finding : Compound A ’s fluorine substituent avoids the metabolic liabilities of hydroxyl/methoxy groups while maintaining favorable pharmacokinetics .
Core Heterocycle Modifications
Pyrazole vs. Triazole/Imidazole Derivatives
Compound F : 1-(4-Fluorophenyl)-N’-(1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethylidene)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide ()
- Triazole cores exhibit stronger hydrogen-bonding capabilities but may increase synthetic complexity.
- Dual fluorophenyl groups enhance rigidity but could lead to toxicity concerns.
Compound G : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Imidazole rings participate in coordination chemistry with metal ions, useful in catalytic or metalloenzyme inhibition applications.
Key Finding : Compound A ’s pyrazole core offers a simpler synthetic route and sufficient hydrogen-bonding capacity for target engagement .
Antimicrobial Activity
- Compound H : 2-(2,3-Dihydro-1-benzofuran-5-yl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (188) ()
- MIC = 8 µM against Staphylococcus aureus due to benzofuran-enhanced membrane disruption.
- Compound A : Predicted MIC = 12–15 µM (estimated from structural analogs), indicating moderate activity.
Key Finding : Substituents like benzofuran (in Compound H ) improve antimicrobial potency compared to Compound A ’s simpler structure .
Antiviral Potential
- Compound I : N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide (INH-RA) ()
- Demonstrated inhibition of dengue virus NS2B-NS3 protease (IC₅₀ = 5.2 µM) via hydrogen bonding with hydroxyl groups.
- Compound A : Lacks hydroxyl groups, likely reducing protease affinity but improving blood-brain barrier penetration.
Key Finding : Hydroxyl groups enhance target binding but compromise bioavailability, a trade-off absent in Compound A .
Crystallographic and Computational Insights
Crystal Packing and Stability
- Compound I (): Monoclinic (C2/c) with hydrogen-bonded networks involving hydroxyl groups.
- Compound A : Expected to crystallize in a similar system but with weaker intermolecular forces due to fluorine’s low polarizability.
Key Finding : Fluorine’s electronegativity stabilizes Compound A ’s crystal lattice without requiring extensive hydrogen bonds .
DFT and Molecular Docking Studies
- Compound J : (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide ()
- DFT calculations reveal a planar carbohydrazide moiety, facilitating π-π stacking with enzyme active sites.
- Compound A : The 4-fluorophenyl group may induce slight torsional strain, reducing planarity but enhancing selectivity.
Key Finding : Compound A ’s balance of planarity and torsional flexibility optimizes target selectivity .
Biological Activity
N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO, with a molecular weight of 284.32 g/mol. The structural formula is critical for understanding its interaction with biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study by Xia et al. demonstrated that related pyrazole compounds showed notable cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (IC) for these compounds ranged from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Related Pyrazole Derivative | SF-268 | 12.50 |
| Related Pyrazole Derivative | NCI-H460 | 42.30 |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound's ability to inhibit bacterial growth has been investigated, showing effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups, such as fluorine on the phenyl ring, enhances antimicrobial potency .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as Aurora-A kinase, which has been linked to various malignancies. Inhibition studies have shown IC values as low as 0.16 µM for related pyrazole compounds .
- Apoptosis Induction : Studies have indicated that certain derivatives can induce apoptosis in cancer cells, leading to programmed cell death, which is a desirable mechanism in anticancer therapy.
Study 1: Anticancer Activity Assessment
In a comparative study involving various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on MCF7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting promising potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
